1-(4-Methylcyclohexyl)piperazine
Overview
Description
“1-(4-Methylcyclohexyl)piperazine” is a chemical compound with the linear formula C12H24N2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(4-Methylcyclohexyl)piperazine” contains a total of 36 bonds. There are 14 non-H bonds, 1 rotatable bond, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Chemical Reactions Analysis
As a secondary amine, piperazine can participate in a variety of chemical reactions. It can act as a base, forming salts when reacted with acids. It can also react with organic halides to form substituted piperazines, which are crucial building blocks in the pharmaceutical industry .Physical And Chemical Properties Analysis
Piperazine typically appears as a clear, colorless liquid, or white crystalline solid. It is hygroscopic, which means it readily absorbs water from the environment. It has a slightly bitter taste and a faint, amine-like odor. It is freely soluble in water and ethylene glycol, but insoluble in diethyl ether .Scientific Research Applications
Positron Emission Tomography Radiotracers
1-(4-Methylcyclohexyl)piperazine analogues, such as those based on PB28, have been studied for potential applications in positron emission tomography (PET) radiotracers. These compounds were designed with reduced lipophilicity for better utility in oncology diagnostic applications (Abate et al., 2011).
Anti-Mycobacterial Compounds
Piperazine and its analogues play a vital role in anti-mycobacterial drug development. They are essential components in many potent molecules against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extremely drug-resistant (XDR) strains (Girase et al., 2020).
Conformational Analysis
The conformational analysis of piperazine and its derivatives is crucial to understand their structural behavior and function in biochemical systems. These analyses help to elucidate how structural changes at different pH conditions affect their biological activity (Marques & Carvalho, 1997).
Antibacterial Agents
Piperazine derivatives have been synthesized and evaluated for their antibacterial activities. These compounds, like 1,4-Disubstituted piperazines, have shown potential against resistant strains of bacteria, including Staphylococcus aureus (Shroff et al., 2022).
Antitumor and Antibacterial Properties
Piperazine skeletons are used in modifying natural products, leading to new drug candidates with antitumor, antibacterial, and other activities. Over 100 molecules with a broad range of bioactivities have been reviewed, highlighting the versatility of piperazine in drug development (Zhang et al., 2021).
Anti-Bone Cancer Activity
1-(4-Methylcyclohexyl)piperazine derivatives have been investigated for their anti-bone cancer activity. The synthesis of these compounds and their molecular docking investigations have provided insights into their potential as therapeutic agents in cancer treatment (Lv et al., 2019).
Safety And Hazards
properties
IUPAC Name |
1-(4-methylcyclohexyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-2-4-11(5-3-10)13-8-6-12-7-9-13/h10-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPCWYQQBFGMBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963041 | |
Record name | 1-(4-Methylcyclohexyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylcyclohexyl)piperazine | |
CAS RN |
435345-42-9 | |
Record name | 1-(4-Methylcyclohexyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.